C10H14N6O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a sulfonamide and pyridine derivative, which are classes of compounds known for their diverse applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diaminomethylidenecarbamoylsulamoyl)-N,N-dimethylpyridine-3-carboxamide typically involves the reaction of N,N-dimethylpyridine-3-carboxamide with sulfonyl chloride derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(diaminomethylidenecarbamoylsulamoyl)-N,N-dimethylpyridine-3-carboxamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
2-(diaminomethylidenecarbamoylsulamoyl)-N,N-dimethylpyridine-3-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(diaminomethylidenecarbamoylsulamoyl)-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
Nicosulfuron: Another sulfonamide with similar structural features but different biological activities.
Sulfamethoxazole: A sulfonamide antibiotic with a different mechanism of action.
Pyridine-3-carboxamide: A simpler analog with fewer functional groups.
Uniqueness
2-(diaminomethylidenecarbamoylsulamoyl)-N,N-dimethylpyridine-3-carboxamide: is unique due to its combination of sulfonamide and pyridine functionalities, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14N6O4S |
---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]-N-(1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C10H14N6O4S/c1-7-10(8(2)20-14-7)21(18,19)15(3)4-9(17)13-16-5-11-12-6-16/h5-6H,4H2,1-3H3,(H,13,17) |
InChI Key |
VGGASHZJVICORG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.